molecular formula C24H20N4O4S B2645517 (E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide CAS No. 941958-21-0

(E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide

Cat. No.: B2645517
CAS No.: 941958-21-0
M. Wt: 460.51
InChI Key: ACOZHNDUSIUGKE-VQHVLOKHSA-N
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Description

(E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide is a useful research compound. Its molecular formula is C24H20N4O4S and its molecular weight is 460.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Compounds with structures incorporating elements such as acrylamide and thiazole moieties are frequently synthesized and characterized for their unique properties. For example, Hassan et al. (2014) reported on the synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, showcasing the versatility of similar molecular frameworks in generating diverse chemical entities Hassan, Hafez, & Osman, 2014.

Cytotoxic Activity

The exploration of cytotoxic activities is a significant area of research for compounds within this chemical family. Kamal et al. (2014) designed and synthesized 2-anilinonicotinyl-linked acrylamide conjugates as tubulin polymerization inhibitors, demonstrating potent cytotoxicity against various human cancer cell lines. This highlights the potential of acrylamide derivatives in the development of new anticancer agents Kamal et al., 2014.

Enzyme Detection

Acrylamide derivatives have been utilized in the development of novel techniques for enzyme detection. Harris and Wilson (1983) synthesized a mixed disulfide compound incorporated into polyacrylamide gels for detecting enzymes catalyzing thiol-producing reactions. This innovative approach offers a rapid and sensitive method for enzyme analysis, demonstrating the functional versatility of acrylamide-based compounds in biochemical assays Harris & Wilson, 1983.

Liquid Crystalline Polymers

The interaction between benzoic acids with lateral groups and polyamides containing a 2,6-diaminopyridine moiety has been investigated by Ihata et al. (2000), leading to the formation of supramolecular liquid crystalline polymeric complexes. These complexes exhibit enantiotropic mesophases, illustrating the potential of thiazole and pyridine derivatives in the design of advanced materials with specific optical and mechanical properties Ihata et al., 2000.

Antimicrobial Activity

Compounds bearing acrylamide and thiazole moieties have been assessed for their antimicrobial activities. Vinusha et al. (2015) synthesized imino-4-methoxyphenol thiazole derived Schiff bases and evaluated their antimicrobial activities. The study provides insights into the potential use of these compounds in developing new antimicrobial agents Vinusha et al., 2015.

Properties

IUPAC Name

(E)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-4-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O4S/c1-16-6-8-20(32-2)22-23(16)33-24(26-22)27(15-18-10-12-25-13-11-18)21(29)9-7-17-4-3-5-19(14-17)28(30)31/h3-14H,15H2,1-2H3/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACOZHNDUSIUGKE-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CC=NC=C3)C(=O)C=CC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CC=NC=C3)C(=O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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